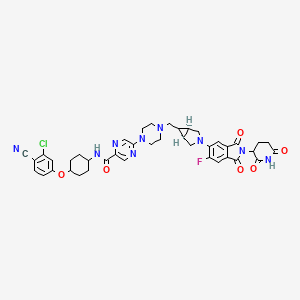
Androgen receptor degrader-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor degrader-4 is a potent and selective compound designed to target and degrade androgen receptors. This compound is particularly significant in the treatment of prostate cancer, where androgen receptor signaling plays a crucial role in disease progression. By degrading androgen receptors, this compound helps to inhibit the growth and proliferation of cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of androgen receptor degrader-4 involves a series of synthetic steps. One common method includes the use of a bifunctional molecule that combines an androgen receptor antagonist with a ligand for an E3 ubiquitin ligase. The synthesis typically involves the following steps:
Formation of the Androgen Receptor Antagonist: This step involves the synthesis of a molecule that can bind to the androgen receptor.
Linker Attachment: A linker molecule is attached to the androgen receptor antagonist.
E3 Ligase Ligand Attachment: The final step involves attaching a ligand for the E3 ubiquitin ligase to the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large quantities of reactants are combined in a single batch.
Continuous Flow Processing: Reactants are continuously fed into a reactor, allowing for more efficient production.
化学反应分析
Types of Reactions
Androgen receptor degrader-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Androgen receptor degrader-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study androgen receptor signaling pathways.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Used in the treatment of prostate cancer by degrading androgen receptors and inhibiting cancer cell growth.
作用机制
The mechanism of action of androgen receptor degrader-4 involves binding to the androgen receptor and promoting its degradation via the proteasome pathway. This process involves the following steps:
Binding: The compound binds to the androgen receptor.
Ubiquitination: The attached E3 ubiquitin ligase ligand promotes the addition of ubiquitin molecules to the androgen receptor.
Degradation: The ubiquitinated androgen receptor is recognized and degraded by the proteasome.
相似化合物的比较
Similar Compounds
Enzalutamide: An androgen receptor antagonist that inhibits receptor signaling but does not promote degradation.
ARCC-4: A proteolysis-targeting chimera that also degrades androgen receptors but has different molecular targets.
Uniqueness
Androgen receptor degrader-4 is unique in its dual mechanism of action, combining receptor antagonism with targeted degradation. This dual approach provides a more effective strategy for inhibiting androgen receptor signaling and overcoming resistance mechanisms in prostate cancer treatment.
属性
分子式 |
C41H41ClFN9O6 |
|---|---|
分子量 |
810.3 g/mol |
IUPAC 名称 |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-5-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]piperazin-1-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C41H41ClFN9O6/c42-31-13-25(4-1-22(31)16-44)58-24-5-2-23(3-6-24)47-38(54)33-17-46-36(18-45-33)50-11-9-49(10-12-50)19-28-29-20-51(21-30(28)29)35-15-27-26(14-32(35)43)40(56)52(41(27)57)34-7-8-37(53)48-39(34)55/h1,4,13-15,17-18,23-24,28-30,34H,2-3,5-12,19-21H2,(H,47,54)(H,48,53,55)/t23?,24?,28?,29-,30+,34? |
InChI 键 |
FQVBJIYSHZSPMB-PENYPIHSSA-N |
手性 SMILES |
C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4[C@H]5[C@@H]4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl |
规范 SMILES |
C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4C5C4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


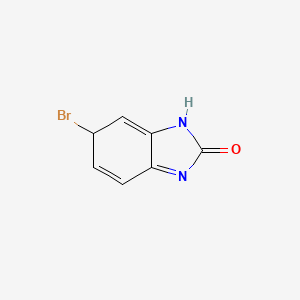
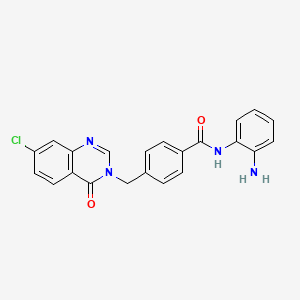
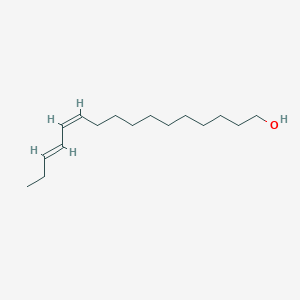
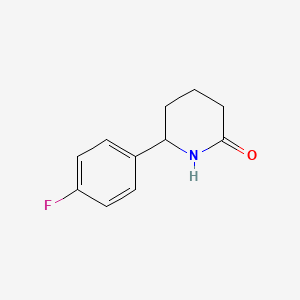
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
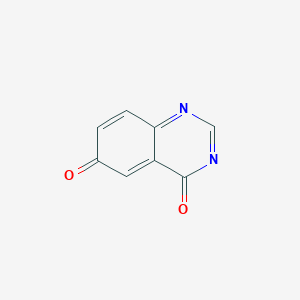
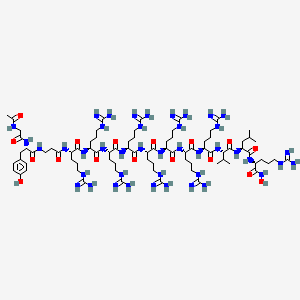
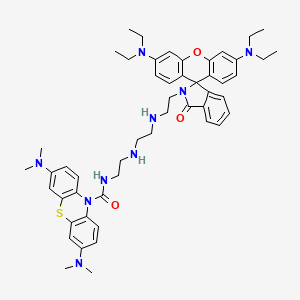
![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
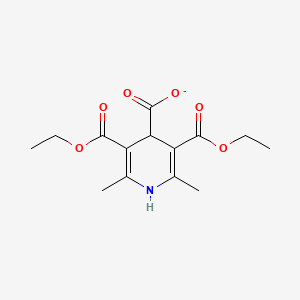
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
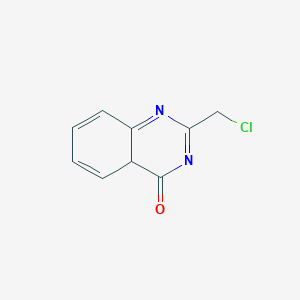
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
